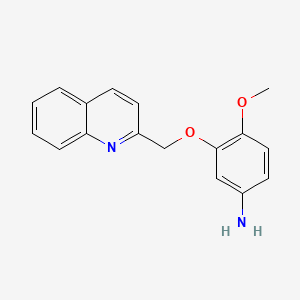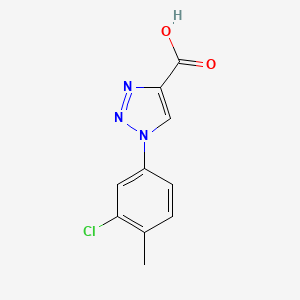
4-Methoxy-3-(quinolin-2-ylmethoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Methoxy-3-(quinolin-2-ylmethoxy)aniline” is a chemical compound with the CAS Number: 1042626-49-2. It has a molecular weight of 280.33 . This compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI Code: 1S/C17H16N2O2/c1-20-16-9-7-13 (18)10-17 (16)21-11-14-8-6-12-4-2-3-5-15 (12)19-14/h2-10H,11,18H2,1H3 .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
4-Methoxy-3-(quinolin-2-ylmethoxy)aniline and its derivatives are primarily used in the synthesis and characterization of various chemical compounds. For instance, an efficient method has been developed for synthesizing substituted 4-methoxy-1H-quinolin-2-ones, starting from substituted anilines under various conditions. This process involves multiple steps, including the synthesis of substituted 2,4-dichloroquinolines and 2,4-dimethoxyquinolines, eventually leading to the titled compounds (Ramasamy, Balasubramaniam, & Mohan, 2010).
Antimicrobial and Antitubercular Activity
Several derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. A significant activity against bacterial and fungal strains has been observed in some derivatives. This includes the investigation of substituted ethyl 2-(quinolin-4-yl)propanoates and their potent activity against Helicobacter pylori, indicating potential applications in treating bacterial infections (Khan, Miller, Rainsford, & Zhou, 2013). Additionally, compounds synthesized via one-pot cyclocondensation have shown notable in vitro antitubercular activity, demonstrating potential as antitubercular agents (Deshmukh et al., 2019).
Anticancer Research
Some derivatives of this compound, such as 4-anilinofuro[2,3-b]quinoline derivatives, have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines. These compounds, particularly 1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone, demonstrated more activity than certain clinically used anticancer drugs, highlighting their potential as anticancer agents (Chen et al., 2002).
Other Applications
The derivatives of this compound have also been explored in other areas, such as the development of Rho-kinase inhibitors, which play a significant role in arterial hypertension (Letellier et al., 2008), and in the synthesis of polyamides with high thermal stability and solubility, indicating potential applications in material science (Ghaemy & Bazzar, 2010).
Safety and Hazards
This compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking, or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
4-Methoxy-3-(quinolin-2-ylmethoxy)aniline plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to bind to specific enzymes, potentially inhibiting or activating their functions. For instance, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . The nature of these interactions can vary, leading to changes in enzyme activity and subsequent biochemical pathways.
Cellular Effects
The effects of this compound on cells are diverse and can influence various cellular processes. This compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and function . Additionally, it can impact cell signaling pathways by modulating the activity of kinases and phosphatases, which are crucial for cell communication and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activities. This compound may also interact with transcription factors, influencing gene expression by altering the binding of these factors to DNA . These molecular interactions are critical for understanding the compound’s overall impact on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that this compound is relatively stable under normal laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects are often observed, where a specific dosage level triggers significant changes in cellular function.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics and endogenous compounds . These interactions can affect metabolic flux and alter the levels of metabolites within cells. Understanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and function, affecting cellular processes such as signaling and metabolism.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization is crucial for elucidating its role in cellular processes.
Eigenschaften
IUPAC Name |
4-methoxy-3-(quinolin-2-ylmethoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-20-16-9-7-13(18)10-17(16)21-11-14-8-6-12-4-2-3-5-15(12)19-14/h2-10H,11,18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXMAMANXYYOFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)OCC2=NC3=CC=CC=C3C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)amino]methyl}benzonitrile](/img/structure/B1414800.png)



![1-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B1414809.png)







![[1-(3-Methoxyphenyl)cyclopropyl]methylamine](/img/structure/B1414821.png)
